4-[(3,4-Dichlorophenyl)methoxy]piperidine
Description
4-[(3,4-Dichlorophenyl)methoxy]piperidine is a piperidine derivative featuring a 3,4-dichlorophenylmethoxy substituent. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 3,4-dichlorophenyl group introduces significant lipophilicity and electronic effects, enhancing binding affinity to receptors such as monoamine transporters or microbial enzymes .
Its synthesis often involves enzymatic kinetic resolution using lipases to achieve enantiomeric purity, a method noted for high efficiency (E-value >200) .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUZDPRTQFIDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]piperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methoxy]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methoxy]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
4-(3,4-Dichlorobenzyl)piperidine (CAS 220772-32-7)
- Structure : Benzyl group replaces methoxybenzyl.
- Molecular Formula : C₁₂H₁₅Cl₂N; MW : 244.14.
- Properties : Higher lipophilicity (density: 1.192 g/cm³) and predicted boiling point (341.1°C) compared to the methoxy variant .
- May exhibit altered pharmacokinetics but retains antimicrobial activity due to dichlorophenyl moiety .
4-[(1S)-1-(3,4-Dichlorophenyl)-2-methoxyethyl]piperidine
- Structure : Methoxyethyl chain instead of methoxybenzyl.
- Activity : Triple reuptake inhibitor with enhanced metabolic stability. Enzymatic synthesis achieves >96% enantiomeric excess .
- Key Difference : Extended chain improves blood-brain barrier penetration, critical for CNS-targeted antidepressants .
4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)
Functional Analogues
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione Derivatives
- Examples : Compounds 5a–5k with piperidine substitutions .
- Activity : Antimicrobial and cytotoxic properties linked to the oxadiazole-thione core. Piperidine substitutions (e.g., methyl groups) modulate activity; compound 5c showed MIC values of 8 µg/mL against S. aureus .
- Comparison : Dichlorophenyl enhances microbial target affinity, but oxadiazole-thione core shifts therapeutic focus from CNS to antimicrobial applications .
Triple Reuptake Inhibitors
- Example : (S)-4-(1-(3,4-Dichlorophenyl)-2-methoxyethyl)piperidine.
- Activity: Inhibits serotonin, norepinephrine, and dopamine reuptake (IC₅₀ < 100 nM). Methoxyethyl chain optimizes transporter binding .
- Synthesis : Lipase-mediated resolution in DIPE solvent achieves E-value 525, outperforming chemical methods .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | Lipophilicity (LogP) | Key Functional Groups | Primary Activity |
|---|---|---|---|---|
| 4-[(3,4-Dichlorophenyl)methoxy]piperidine | ~290 (estimated) | High (Cl substituents) | Dichlorophenyl, methoxy | CNS (Triple reuptake inhibition) |
| 4-(3,4-Dichlorobenzyl)piperidine | 244.16 | Very high | Dichlorophenyl, benzyl | Antimicrobial |
| 4-(3-Methoxyphenyl)piperidine HCl | 227.73 | Moderate | Methoxyphenyl | Undisclosed (likely CNS) |
| Oxadiazole-thione derivatives (5a–5k) | ~350–400 | Variable | Oxadiazole-thione, piperidine | Antimicrobial, Cytotoxic |
- Lipophilicity : Dichlorophenyl derivatives show higher LogP, favoring membrane permeability but risking solubility issues.
- Synthetic Efficiency : Enzymatic methods for TRI derivatives offer superior enantioselectivity (E >200) compared to Mannich reactions for oxadiazole-thiones .
Biological Activity
4-[(3,4-Dichlorophenyl)methoxy]piperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxy group and a dichlorophenyl moiety, which influences its chemical reactivity and biological activity. The presence of halogen atoms (chlorine) is particularly significant as they can enhance the lipophilicity and bioactivity of the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including multi-drug resistant organisms.
Table 1: Antimicrobial Activity Data
The compound exhibited significant bactericidal effects, particularly against gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Structure-activity relationship (SAR) studies suggest that the dichlorophenyl group significantly contributes to its anticancer activity.
Neuropharmacological Effects
Research has also explored the effects of this compound on neurotransmitter transporters, particularly dopamine transporters.
Table 3: Neuropharmacological Activity Data
| Compound | Target Receptor | Binding Affinity (nM) | Reference |
|---|---|---|---|
| This compound | Dopamine D2 | 20 | |
| This compound | Serotonin 5HT | 50 |
The compound demonstrates selective binding to dopamine D2 receptors with a notable affinity compared to serotonin receptors, indicating its potential use in treating neuropsychiatric disorders.
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Antimicrobial Efficacy : A study comparing various derivatives revealed that the dichloro substitution pattern enhances antimicrobial potency against resistant strains compared to non-halogenated analogs .
- Anticancer Mechanisms : Investigations into the apoptotic mechanisms showed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in cancer cell lines .
- Neuropharmacological Insights : A study focused on the selectivity profile of piperidine derivatives indicated that modifications at the para position of the phenyl ring could fine-tune receptor selectivity and enhance therapeutic profiles for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
